molecular formula C25H17ClIN3 B8158355 4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B8158355
M. Wt: 521.8 g/mol
InChI Key: GNEBCKDLSGJWKO-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with chloro, iodo, and trityl groups. It is used primarily as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane. This reaction is followed by a series of steps to introduce the trityl group and form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds .

Scientific Research Applications

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trityl group, in particular, adds steric bulk and influences the compound’s interactions and stability .

Properties

IUPAC Name

4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEBCKDLSGJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 g) obtained in Step C of Example 305 in DMF (10 mL) was added sodium hydride (60%, 130 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added trityl chloride (1.1 g) at room temperature, and the mixture was stirred for 15 hr. To the reaction mixture was added water, and the resulting solid was collected by filtration, and dried to give the title compound (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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